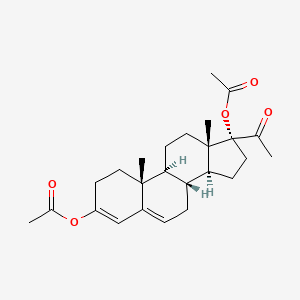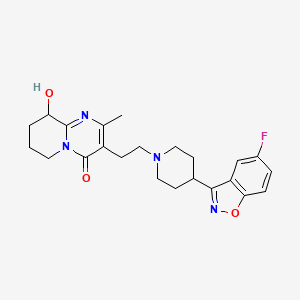
5-Fluoro Paliperidona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro Paliperidone is a derivative of Paliperidone . Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders .
Synthesis Analysis
The synthesis of Paliperidone involves acylating a compound of formula (5) under certain conditions . A stability-indicating analytical method was developed for the estimation of related substances and degradants of Paliperidone .
Molecular Structure Analysis
The molecular structure of Paliperidone involves a pyridopyrimidinone ring structure . Two pharmaceutical salts of Paliperidone, namely, Paliperidone benzoate (PLPT·BA) and Paliperidone salicylate (PLPT·SA), were successfully synthesized .
Chemical Reactions Analysis
The reactivity of 5-fluorouracil, a compound similar to 5-Fluoro Paliperidone, towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations .
Aplicaciones Científicas De Investigación
Biodisponibilidad mejorada en la formulación del fármaco
5-Fluoro Paliperidona se ha explorado por su potencial para mejorar la biodisponibilidad cuando se usa en películas bucales con portadores lipídicos nanoestructurados (NLC). Este enfoque tiene como objetivo superar la baja biodisponibilidad oral de la paliperidona, mejorando potencialmente su eficacia terapéutica en el tratamiento de la esquizofrenia .
Tratamiento de acción prolongada para la esquizofrenia
Los ensayos clínicos han investigado formas inyectables de acción prolongada de paliperidona, como la paliperidona palmitato, para tratar la esquizofrenia. Estos estudios se centran en la eficacia y seguridad del fármaco, proporcionando una opción de tratamiento sostenido que podría mejorar la adherencia del paciente y reducir la frecuencia de recaídas .
Investigación en neurociencia: neuroinflamación y neurogénesis
En neurociencia, this compound se estudia por sus efectos sobre la neuroinflamación y la neurogénesis. La investigación utilizando modelos animales analiza cómo el tratamiento sistémico con el compuesto puede conducir a cambios neuroinflamatorios agudos, lo que puede informar estrategias para prevenir déficits neuropsicológicos después de la quimioterapia .
Avances en la química medicinal
El papel del compuesto en la química medicinal es significativo, con investigaciones centradas en el uso preciso de pirimidinas fluoradas como this compound para tratar el cáncer. Los desarrollos en la química del flúor han contribuido al uso más específico y eficaz de estos compuestos en la medicina personalizada .
Innovaciones en el tratamiento psiquiátrico
This compound ha sido parte de tratamientos innovadores en psiquiatría, particularmente en el manejo de la esquizofrenia. Los estudios han demostrado que las inyecciones de acción prolongada pueden conducir a mejores resultados clínicos, destacando la importancia de la medicación constante y el control de los síntomas .
Contribuciones a la biotecnología
En el sector de la biotecnología, this compound se utiliza en la investigación de proteómica. Sus propiedades moleculares se aprovechan en el desarrollo de ensayos bioquímicos y estudios, contribuyendo a una comprensión más profunda de las interacciones y funciones de las proteínas .
Mecanismo De Acción
Target of Action
5-Fluoro Paliperidone, also known as Paliperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior, and their antagonism is associated with the therapeutic activity of Paliperidone in treating schizophrenia and other schizoaffective disorders .
Mode of Action
The exact mechanism of action of Paliperidone is unknown, but it is believed to act via a similar pathway to its parent drug, Risperidone . It is proposed that Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may help to restore the balance of these neurotransmitters in the brain, thereby improving mood and behavior.
Biochemical Pathways
Paliperidone is believed to modulate several biochemical pathways related to its target receptors. The primary pathways involve dopamine and serotonin neurotransmission, which are crucial for mood regulation and cognitive function . .
Pharmacokinetics
The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME). The drug’s bioavailability and pharmacokinetic profile can vary depending on the route of administration
Result of Action
The molecular and cellular effects of Paliperidone’s action primarily involve the antagonism of D2 and 5HT2A receptors. This antagonism can lead to changes in neurotransmitter levels and neuronal activity, potentially improving symptoms of schizophrenia and other schizoaffective disorders . .
Action Environment
The action, efficacy, and stability of Paliperidone can be influenced by various environmental factors. These may include the patient’s physiological condition, the presence of other medications, and individual genetic factors that can affect drug metabolism . Understanding these factors is crucial for optimizing the use of Paliperidone in clinical settings.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Fluoro Paliperidone plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. The compound primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . These interactions inhibit the overactivity of dopamine and serotonin, which is often associated with psychotic disorders. Additionally, 5-Fluoro Paliperidone binds to alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its therapeutic effects .
Cellular Effects
5-Fluoro Paliperidone influences various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways, gene expression, and cellular metabolism. The compound’s antagonistic action on dopamine D2 and serotonin 5-HT2A receptors affects intracellular signaling cascades, leading to changes in gene expression and neurotransmitter release . This modulation can result in altered cellular metabolism and improved cellular function in the context of psychotic disorders.
Molecular Mechanism
The molecular mechanism of 5-Fluoro Paliperidone involves its binding interactions with specific biomolecules. By antagonizing dopamine D2 and serotonin 5-HT2A receptors, the compound inhibits the downstream signaling pathways associated with these receptors . This inhibition reduces the hyperactivity of dopaminergic and serotonergic systems, which is crucial in managing symptoms of schizophrenia. Additionally, 5-Fluoro Paliperidone’s interaction with adrenergic and histaminergic receptors contributes to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro Paliperidone have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that 5-Fluoro Paliperidone maintains its efficacy in modulating cellular functions over extended periods . The stability and degradation of the compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-Fluoro Paliperidone vary with different dosages in animal models. At therapeutic doses, the compound effectively manages symptoms of psychotic disorders without significant adverse effects . At higher doses, 5-Fluoro Paliperidone can induce toxic effects, including metabolic disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
5-Fluoro Paliperidone undergoes several metabolic pathways in the body. It is primarily metabolized in the liver through oxidative N-dealkylation, mono-hydroxylation, and alcohol dehydrogenation . These metabolic processes involve enzymes such as cytochrome P450 isoforms and alcohol dehydrogenase. The metabolites of 5-Fluoro Paliperidone are excreted mainly through urine, with a small fraction eliminated via feces .
Transport and Distribution
The transport and distribution of 5-Fluoro Paliperidone within cells and tissues involve various transporters and binding proteins. The compound is absorbed into the bloodstream and distributed to target tissues, including the brain . It crosses the blood-brain barrier and accumulates in neuronal tissues, where it exerts its therapeutic effects. The distribution of 5-Fluoro Paliperidone is influenced by its binding to plasma proteins and its lipophilicity .
Subcellular Localization
5-Fluoro Paliperidone’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles of neuronal cells . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s interaction with its target receptors and subsequent therapeutic effects .
Propiedades
IUPAC Name |
3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVATZOFABXGUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale](/img/no-structure.png)
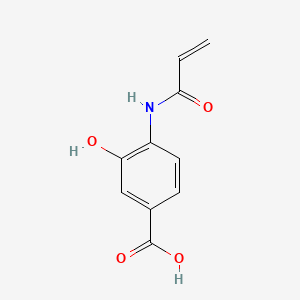

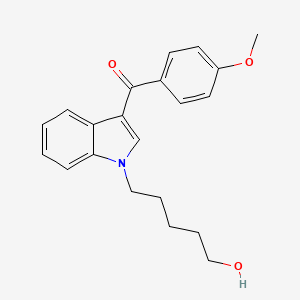
![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
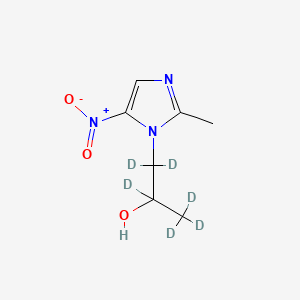
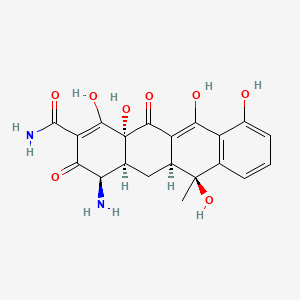
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)

